The synthesis of Bis(3,5-DI-tert-butylphenyl)chlorophosphine typically involves the reaction of phosphorus trichloride with 3,5-di-tert-butylphenol. The general reaction can be summarized as follows:
This synthesis method allows for the production of Bis(3,5-DI-tert-butylphenyl)chlorophosphine in good yield and purity .
The molecular structure of Bis(3,5-DI-tert-butylphenyl)chlorophosphine features a phosphorus atom bonded to two bulky 3,5-di-tert-butylphenyl groups and one chlorine atom. The steric hindrance provided by the tert-butyl groups is significant, influencing the compound's reactivity and stability.
CC(C)(C)c1ccc(P(Cl)(c2ccc(CC(C)(C)C)C)c(c1)C(C)(C)C)c(c2)
.Bis(3,5-DI-tert-butylphenyl)chlorophosphine participates in various chemical reactions typical of chlorophosphines:
These reactions are critical for applications in catalysis and material synthesis .
The mechanism of action for Bis(3,5-DI-tert-butylphenyl)chlorophosphine primarily revolves around its role as a ligand in catalytic processes:
This unique mechanism makes it valuable in synthetic organic chemistry and materials science .
These properties are crucial for handling and application in laboratory settings .
Bis(3,5-DI-tert-butylphenyl)chlorophosphine has several important applications:
These applications highlight the versatility and importance of this compound within both academic research and industrial settings .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4